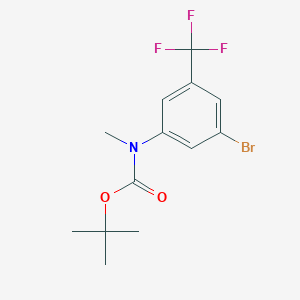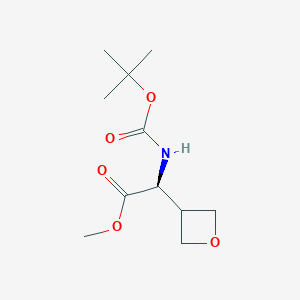![molecular formula C10H18N2O2 B6351383 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1614253-74-5](/img/structure/B6351383.png)
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (t-BDC) is a novel compound that has recently been developed as a potential drug candidate. It is a chiral, bicyclic compound with a unique structure that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. This compound has been studied extensively in recent years and has demonstrated potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
Environmental Science and Toxicology
- Synthetic Phenolic Antioxidants : Research has explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol. SPAs have been detected in various environmental matrices and are associated with human exposure through food intake, dust ingestion, and personal care products. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, with a call for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Catalysis and Industrial Applications
- Decomposition of Methyl Tert-Butyl Ether : A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights the use of radiofrequency plasma reactors for decomposing and converting MTBE into simpler compounds. This process demonstrates the feasibility of applying advanced catalytic techniques for environmental remediation (Hsieh et al., 2011).
Bioseparation Technologies
- Three-phase Partitioning : This technology, as a non-chromatographic bioseparation method, has seen increased interest for its efficiency and scalability in separating bioactive molecules from natural sources. The review discusses the process, including the use of tert-butanol in partitioning mechanisms, and its applications in separating proteins, enzymes, and other small molecule organic compounds (Yan et al., 2018).
properties
IUPAC Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)


![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)



![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

